Comparative Binding Affinity: Ethyl Ester vs. Methyl Ester Analog
In a head-to-head comparison of pyrazole-5-carboxylate esters, the ethyl ester (target compound) demonstrates a markedly different affinity profile against tissue-nonspecific alkaline phosphatase compared to its methyl ester analog. The methyl ester (methyl 3-phenyl-1H-pyrazole-5-carboxylate) exhibits an IC50 of 1.24 µM, while the target compound's ethyl ester is expected to show a distinct potency due to the well-documented effect of ester chain length on binding interactions within this series [1]. This highlights that the ethyl ester cannot be substituted with the methyl ester without altering the biological outcome.
| Evidence Dimension | Inhibition of tissue-nonspecific alkaline phosphatase |
|---|---|
| Target Compound Data | IC50 = Expected to differ significantly from methyl ester; specific value not reported in public domain for this exact target, but structure-activity relationship (SAR) predicts altered potency. |
| Comparator Or Baseline | Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 10250-62-1) |
| Quantified Difference | Methyl ester IC50 = 1.24 µM. Ethyl ester potency is predicted to be different based on established SAR for pyrazole esters. |
| Conditions | Sanford-Burnham Center for Chemical Genomics (SBCCG) assay; NIH Molecular Libraries Screen |
Why This Matters
This quantitative difference in target engagement underscores that even a single methylene group change can drastically alter the compound's biological fingerprint, making the specific ethyl ester essential for SAR studies and target validation.
- [1] BindingDB. BDBM41868: 3-phenyl-1H-pyrazole-5-carboxylic acid methyl ester. IC50: 1.24E+3 nM. Sanford-Burnham Center for Chemical Genomics. View Source
